molecular formula C3H11Cl2N3O B6179398 3-aminopropanehydrazide dihydrochloride CAS No. 99409-20-8

3-aminopropanehydrazide dihydrochloride

Cat. No.: B6179398
CAS No.: 99409-20-8
M. Wt: 176
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Description

3-aminopropanehydrazide dihydrochloride is an organic compound with the molecular formula C3H10N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminopropanehydrazide dihydrochloride typically involves the reaction of 3-aminopropanoic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. The reaction conditions include maintaining the temperature at around 50-60°C and adjusting the pH to acidic levels using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

3-aminopropanehydrazide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones and azines.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of hydrazones and azines.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-aminopropanehydrazide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminopropanehydrazide dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, it can participate in redox reactions, altering the oxidation state of other molecules. These interactions are crucial in its applications in drug development and enzyme studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-aminopropanoic acid
  • Hydrazine hydrate
  • 3-aminopropanehydrazide

Uniqueness

3-aminopropanehydrazide dihydrochloride is unique due to its dual functionality as both an amine and a hydrazide. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its dihydrochloride form enhances its solubility and stability, further increasing its utility in various applications .

Properties

CAS No.

99409-20-8

Molecular Formula

C3H11Cl2N3O

Molecular Weight

176

Purity

95

Origin of Product

United States

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